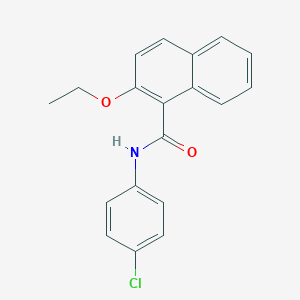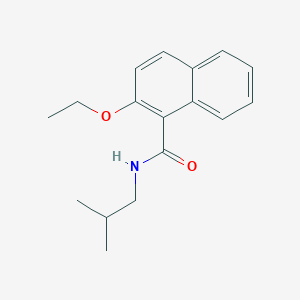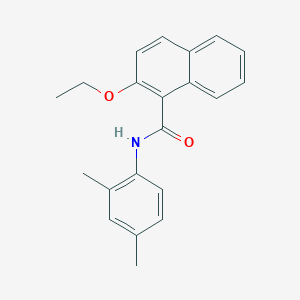![molecular formula C23H21ClN2O2 B308934 N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308934.png)
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that is commonly referred to as CB13, and it is classified as a cannabinoid receptor ligand.
Mécanisme D'action
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide acts as a cannabinoid receptor ligand, specifically targeting the CB2 receptor. It has been shown to have a high affinity for the CB2 receptor and to act as a partial agonist, meaning that it can activate the receptor but not to the same extent as a full agonist.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects, inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has several advantages for lab experiments. It is a synthetic compound, meaning that it can be easily produced in large quantities. It also has a high affinity for the CB2 receptor, making it a useful tool for studying the receptor's function. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, making it difficult to use in certain experiments. Additionally, it has been shown to have low bioavailability, meaning that it may not be effective in vivo.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its interactions with other receptors and molecules in the body, as this may provide insight into its mechanism of action. Additionally, further research is needed to improve its solubility and bioavailability, making it a more effective tool for in vivo experiments.
Conclusion
In conclusion, N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It acts as a cannabinoid receptor ligand, specifically targeting the CB2 receptor, and has been shown to have potential therapeutic effects in the treatment of various diseases. While it has several advantages for lab experiments, there are also limitations to its use. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a complex process that involves several steps. The first step in the synthesis process involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzamide to form N-(2-chlorophenyl)-4-aminobenzamide. The second step involves the reaction of N-(2-chlorophenyl)-4-aminobenzamide with 4-phenylbutyryl chloride to form N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C23H21ClN2O2 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-4-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-10-4-5-11-21(20)26-23(28)18-13-15-19(16-14-18)25-22(27)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11,13-16H,6,9,12H2,(H,25,27)(H,26,28) |
Clé InChI |
MWDXSPMGLDNSDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)






![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308874.png)